molecular formula CH4BrO3P B2558338 (Bromomethyl)phosphonic acid CAS No. 7582-40-3

(Bromomethyl)phosphonic acid

Cat. No.: B2558338
CAS No.: 7582-40-3
M. Wt: 174.918
InChI Key: OYWFWDQOWQBTHK-UHFFFAOYSA-N
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Description

(Bromomethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a bromomethyl group attached to a phosphonic acid moiety. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields. It has the molecular formula CH4BrO3P and a molecular weight of 174.92 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of bromomethylphosphonic dichloride with phenol, resulting in the formation of phenyl (bromomethyl)chlorophosphonate. This intermediate can then undergo further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs the McKenna procedure, which involves the silyldealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS), followed by desilylation with methanol or water. This method is favored for its high yields and mild reaction conditions .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bromomethyl group, which imparts distinct reactivity and allows for the formation of various functional derivatives. Its ability to act as a bioisostere for phosphate groups and its applications in enzyme inhibition further distinguish it from other phosphonic acids .

Properties

IUPAC Name

bromomethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4BrO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWFWDQOWQBTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BrO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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